Superior Duration of Action: Once-Daily CGS-12970 vs. CGS-13080 and Dazoxiben in Normalizing Platelet Survival
CGS-12970's prolonged pharmacodynamic effect translates to superior in vivo efficacy with once-daily dosing compared to its more potent but shorter-acting analog, CGS-13080, and the earlier inhibitor, dazoxiben. In a hypercholesterolemic rabbit model where platelet half-life was pathologically reduced from 40.4 h to 31.6 h, a single daily dose of CGS-12970 restored the half-life to normal. In contrast, equivalent single daily doses of CGS-13080 and dazoxiben failed to correct the reduced platelet survival [1]. This demonstrates that CGS-12970 provides sustained target engagement, eliminating the need for multiple daily doses required by its comparators.
| Evidence Dimension | In vivo pharmacodynamic duration (Platelet half-life normalization in hypercholesterolemic rabbits) |
|---|---|
| Target Compound Data | Normalized platelet half-life to baseline with a single daily dose. |
| Comparator Or Baseline | CGS-13080 and dazoxiben: Failed to correct the reduced platelet survival with a single daily dose. Dazoxiben was effective only with twice-daily dosing. |
| Quantified Difference | CGS-12970 achieved the therapeutic endpoint with once-daily dosing; CGS-13080 and dazoxiben were ineffective at the same dosing frequency. |
| Conditions | Cholesterol-fed rabbit model; 12-week diet; single daily oral dose regimen. |
Why This Matters
For procurement, this directly impacts study design and cost: CGS-12970 enables simpler, once-daily dosing protocols for chronic in vivo models, avoiding the animal stress and labor of multiple daily administrations required by its closest comparators.
- [1] Butler KD, Ambler J, Wallis RB. Prolongation of platelet survival in hypercholesterolaemic rabbits by CGS 12970 (3-methyl-2-(3-pyridyl)-1 indoleoctanoic acid) and dazoxiben. Thromb Res. 1987 Mar 15;45(6):751-61. View Source
